

Technical Monograph: Dichlorofluorophenylboronic Acid ()

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Compound of Interest

Compound Name: (2,3-Dichloro-5-fluorophenyl)boronic acid

Cat. No.: B8200177

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Content Type: Technical Reference & Experimental Guide Primary Isomer Focus: 3,5-Dichloro-4-fluorophenylboronic acid (Representative of the class)

Executive Summary

The chemical formula

refers to the family of dichlorofluorophenylboronic acids. These organoboron compounds are critical intermediate building blocks in medicinal chemistry and materials science. They are primarily utilized as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions to introduce a di-halogenated phenyl motif into biaryl scaffolds.

The strategic placement of chlorine and fluorine atoms on the phenyl ring serves two major purposes in drug design:

- **Metabolic Blocking:** Halogens at the para or meta positions block oxidative metabolism (e.g., by Cytochrome P450).
- **Electronic Modulation:** The electron-withdrawing nature of Cl and F modulates the pKa and lipophilicity (LogP) of the final drug candidate.

This guide details the structural properties, synthesis challenges (specifically protodeboronation), and validated experimental protocols for utilizing this reagent.

Part 1: Structural Elucidation & Physicochemical Properties

Molecular Identity

The formula

represents a benzene ring substituted with:

- One Boronic Acid group (

)^[1]

- Two Chlorine atoms (

)

- One Fluorine atom (

)^[1]

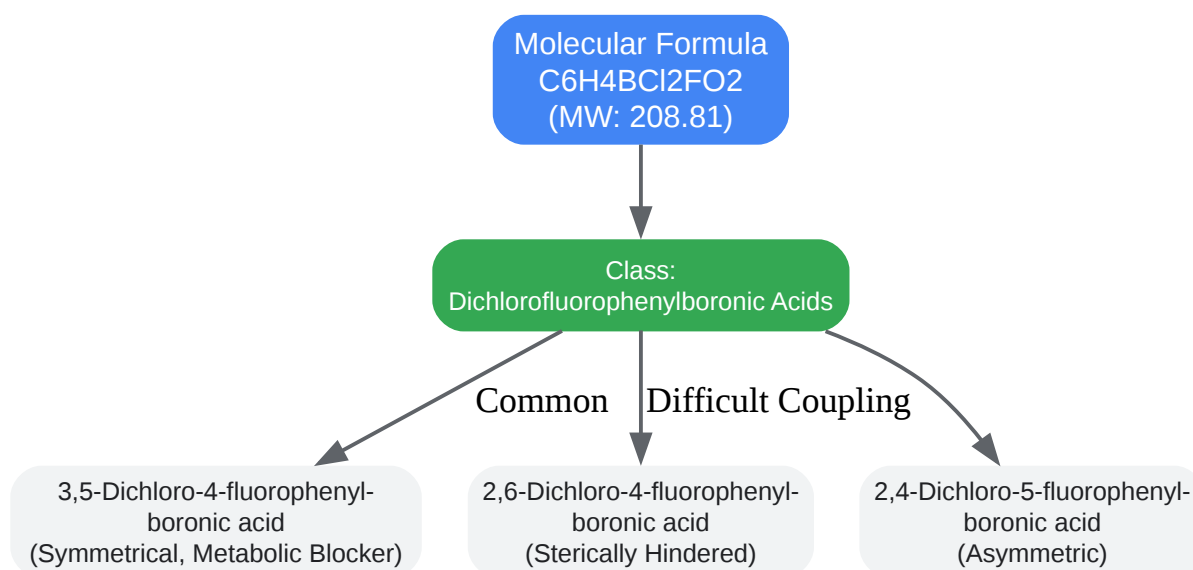
While multiple regioisomers exist, the 3,5-dichloro-4-fluorophenylboronic acid is highly relevant in modern drug discovery for creating symmetrical, metabolically stable biaryl cores.

Physicochemical Data Table

Property	Value	Notes
Molecular Formula		
Molecular Weight	208.81 g/mol	Useful for stoichiometry calculations.
Exact Mass	207.966 g/mol	Monoisotopic mass for MS identification.
Physical State	White to off-white powder	Hygroscopic; store under inert gas.
Solubility	DMSO, Methanol, THF	Poor solubility in non-polar solvents (Hexane).
Acidity (pKa)	~7.0 - 8.0	Lower than Ph-B(OH) ₂ due to electron-withdrawing halogens.

Isomerism & Structural Hierarchy

The regiochemistry of the halogens significantly impacts the reactivity and stability of the boronic acid. The diagram below illustrates the relationship between the molecular formula and its key isomers.



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Figure 1: Structural classification of C₆H₄BCl₂FO₂ isomers. The 3,5-dichloro-4-fluoro isomer is highlighted as a common metabolic blocker.

Part 2: Synthesis & Stability Insights (Expert Analysis)

Synthesis Routes

The synthesis of

typically follows one of two pathways:

- Lithium-Halogen Exchange (Cryogenic): Treatment of the corresponding 1-bromo-3,5-dichloro-4-fluorobenzene with

-BuLi at -78°C, followed by quenching with Triisopropyl borate (

) and acidic hydrolysis.
- Miyaura Borylation (Catalytic): Pd-catalyzed coupling of the aryl halide with

Bis(pinacolato)diboron (

), followed by oxidative hydrolysis (NaIO₄/HCl) to reveal the free acid.

Critical Instability: Protodeboration

Scientist's Note: Researchers must be aware that poly-halogenated boronic acids are prone to protodeboration (loss of the boron group replaced by a proton).

- Mechanism: The electron-withdrawing fluorine and chlorine atoms stabilize the sigma-complex intermediate, facilitating the cleavage of the C-B bond under basic heating conditions.
- Mitigation: Avoid harsh bases (like KOH or NaOH) at high temperatures. Use milder bases (

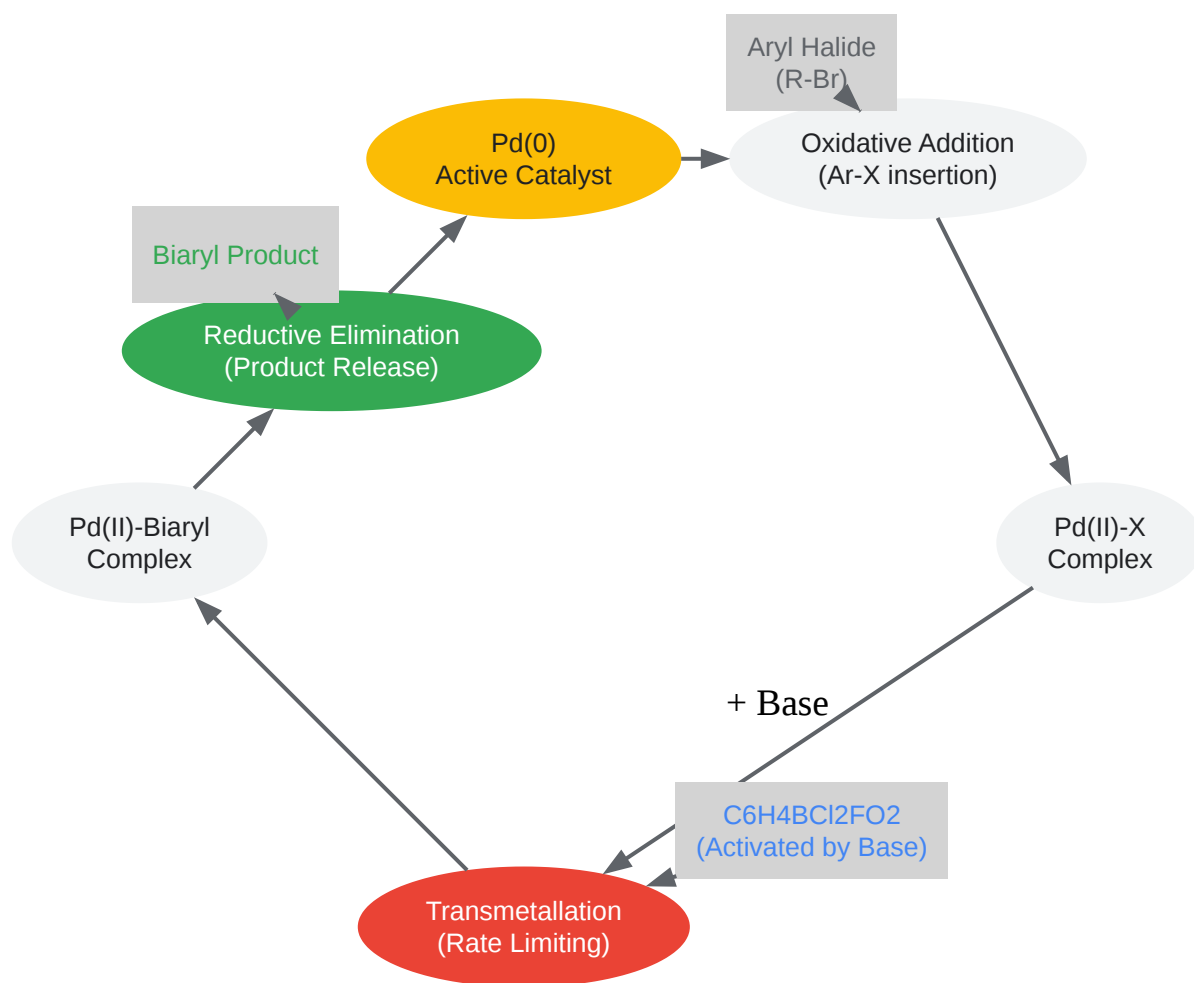
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) or anhydrous conditions if possible.

Part 3: Application - Suzuki-Miyaura Coupling[2][3] [4]

The primary utility of

is in the Suzuki-Miyaura reaction. Below is the catalytic cycle specific to this reagent, highlighting the transmetallation step where the boronate enters the cycle.[2]



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Figure 2: Catalytic cycle of Suzuki coupling utilizing $C_6H_4BCl_2FO_2$. Transmetallation requires base activation of the boronic acid.[2][3]

Part 4: Experimental Protocols

Standard Operating Procedure: Suzuki Coupling

Objective: Coupling of 3,5-dichloro-4-fluorophenylboronic acid with an aryl bromide.

Reagents:

- Aryl Bromide (1.0 equiv)
- Reagent: 3,5-Dichloro-4-fluorophenylboronic acid (1.2 - 1.5 equiv)

• Catalyst:

(0.05 equiv) - Chosen for robustness against steric bulk.

• Base:

(2.0 M aqueous solution, 3.0 equiv)

• Solvent: 1,4-Dioxane (degassed)

Workflow:

- Setup: Charge a microwave vial or round-bottom flask with the Aryl Bromide, Boronic Acid, and Pd catalyst.
- Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (Evacuate/Backfill x3).
- Solvation: Add degassed 1,4-Dioxane via syringe.
- Activation: Add the aqueous solution.
- Reaction: Heat to 80°C for 4–12 hours.
 - Note: Monitor by LC-MS. If protodeboronation is observed (formation of 1,3-dichloro-2-fluorobenzene), lower temp to 60°C and switch base to in dry THF.
- Workup: Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

- Purification: Flash column chromatography (Hexane/EtOAc gradient).

Quality Control: HPLC Method

To verify the purity of the boronic acid starting material (boronic acids can dehydrate to boroxines, which is reversible and acceptable, but oxidative degradation is not).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm.
- Expected Retention: The boronic acid is polar; expect early elution compared to the de-boronated byproduct.

References

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Sources

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- [3. Suzuki Coupling \[organic-chemistry.org\]](#)
- [4. 3,5-Dichloro-4-fluorophenylboronic acid 95% | CAS: 1646614-31-4 | AChemBlock \[achemblock.com\]](#)
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